molecular formula C5H10OS B6273104 [(2R)-oxolan-2-yl]methanethiol CAS No. 2271711-02-3

[(2R)-oxolan-2-yl]methanethiol

Cat. No. B6273104
CAS RN: 2271711-02-3
M. Wt: 118.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2R)-oxolan-2-yl]methanethiol” is a chemical compound with the CAS Number: 5069-94-3 . Its IUPAC name is tetrahydro-2-furanylmethyl hydrosulfide . The molecular weight of this compound is 118.2 .


Synthesis Analysis

Sulfur-resistant Mo-based catalysts have been identified as promising for the one-step synthesis of methanethiol (CH3SH) from CO/H2/H2S . The K-MoS2/Al2O3 and K-Mo2C/Al2O3 catalysts were synthesized via the sulfurization and carbonization of K-Mo-based catalysts in the oxidized state .


Molecular Structure Analysis

The B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .


Chemical Reactions Analysis

The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .


Physical And Chemical Properties Analysis

The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations, and the same is seen for trimer also . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .

Mechanism of Action

Methanethiol is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Gut bacteria are the major exogenous source of exposure to this foul-smelling toxic gas, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for [(2R)-oxolan-2-yl]methanethiol can be found online . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

Methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis . This suggests that methanethiol could be a potential biomarker for non-invasive early cancer detection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-oxolan-2-yl]methanethiol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "sodium hydride", "tetrahydrofuran", "methanethiol", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-bromoethanol with sodium hydride in tetrahydrofuran to form 2-hydroxyethylsodium (NaOCH2CH2OH).", "Step 2: Add methanethiol to the reaction mixture and stir for several hours to form [(2R)-oxolan-2-yl]methanethiol.", "Step 3: Quench the reaction with acetic acid and add sodium bicarbonate to neutralize the mixture.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product as a colorless liquid." ] }

CAS RN

2271711-02-3

Product Name

[(2R)-oxolan-2-yl]methanethiol

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.